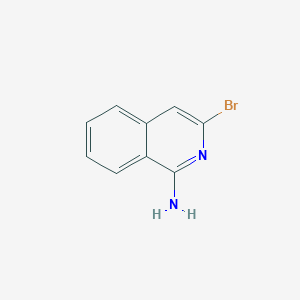

3-Bromoisoquinolin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

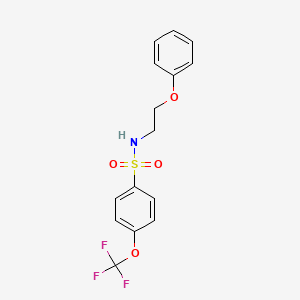

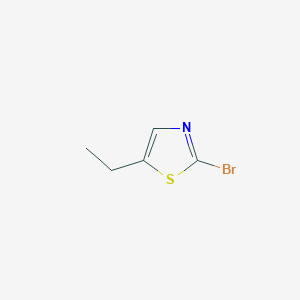

3-Bromoisoquinolin-1-amine is a compound that falls within the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a bromine atom at the third position and an amine group at the first position of the isoquinoline structure. Isoquinolines, including brominated derivatives like 3-Bromoisoquinolin-1-amine, are of significant interest in pharmaceutical chemistry due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 3-arylquinazolin-4(3H)-ones, which are structurally related to 3-Bromoisoquinolin-1-amine, has been reported using peptide-catalyzed atroposelective bromination . Although this method specifically targets quinazolinones, it demonstrates the potential for bromination in closely related compounds. Another approach for synthesizing 1-aminoisoquinoline derivatives involves gold(III)-mediated domino reactions starting from 2-alkynylbenzamides and ammonium acetate . This method highlights the versatility of isoquinoline synthesis under mild conditions. Additionally, regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes . These methods collectively provide insights into the synthetic strategies that could be adapted for the synthesis of 3-Bromoisoquinolin-1-amine.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their chemical properties and biological activities. The presence of a bromine atom in the compound can significantly influence its reactivity and interaction with other molecules. X-ray crystallography has been used to explore the structure of catalysts and substrate complexes in the synthesis of related compounds . Such structural analyses are essential for understanding the molecular conformation and stereochemistry, which are key factors in the synthesis and application of 3-Bromoisoquinolin-1-amine.

Chemical Reactions Analysis

Isoquinoline derivatives participate in various chemical reactions, which can be utilized to further modify the compound or to synthesize other related compounds. For example, the atroposelective bromination of quinazolinones can lead to the formation of stereoisomerically stable monobromides, which can undergo subsequent transformations while retaining stereochemical information . These transformations include dehalogenation Suzuki-Miyaura cross-coupling and regioselective Buchwald-Hartwig amination, which could potentially be applied to 3-Bromoisoquinolin-1-amine to introduce additional functional groups or to create complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromoisoquinolin-1-amine are influenced by its molecular structure. The presence of the bromine atom and the amine group contribute to its reactivity and potential interactions with other molecules. The bromine atom, being a heavy and electronegative element, can impact the compound's boiling point, density, and solubility. The amine group can engage in hydrogen bonding and can act as a nucleophile in chemical reactions. These properties are important for the compound's behavior in various solvents and its potential biological activity. Although the specific properties of 3-Bromoisoquinolin-1-amine are not detailed in the provided papers, the general trends observed in similar compounds can provide a basis for predicting its behavior .

科学的研究の応用

Nucleophilic Substitution Mechanisms

3-Bromoisoquinolin-1-amine has been explored in studies involving nucleophilic substitution mechanisms. Research by Sanders, Dijk, and Hertog (2010) demonstrated that both 1- and 3-bromoisoquinolines can be converted into amino derivatives through potassium amide in liquid ammonia. Specifically, the amination of 3-bromoisoquinoline was shown to proceed via the SN(ANRORC) mechanism for a significant portion of the reaction, implying potential uses in specialized synthetic processes (Sanders, Dijk, & Hertog, 2010).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of new chemical entities. Balog, Riedl, and Hajos (2013) reported the use of 1-bromoisoquinolin-3-amines in a process to produce fluorescent indazolo[3,2-a]isoquinolin-6-amines. This implies its utility in creating compounds with potential applications in fluorescence studies or as novel materials (Balog, Riedl, & Hajos, 2013).

Structural and Chemical Analysis

The structural analysis of derivatives of 3-Bromoisoquinolin-1-amine has been a focus in some studies. For instance, Armengol, Helliwell, and Joule (2000) synthesized Bromo-7-methoxyisoquinoline, discussing the mechanism of formation and crystal structure of secondary amine-BH3 complexes. This research could provide insights into the structural properties and potential reactions of related compounds (Armengol, Helliwell, & Joule, 2000).

Enantioselective Synthesis

The compound has been involved in studies on enantioselective synthesis. Diener, Metrano, Kusano, and Miller (2015) explored the peptide-catalyzed atroposelective bromination of quinazolinones, highlighting the potential of 3-Bromoisoquinolin-1-amine in enantioselective processes and its role in producing stereochemically complex structures (Diener, Metrano, Kusano, & Miller, 2015).

Microwave-assisted Synthesis

Lin, Wu, Huang, and Yang (2012) investigated a novel microwave-assisted method for synthesizing 3-substituted isoquinolines, highlighting the compound's utility in efficient and rapid chemical synthesis techniques. This demonstrates its relevance in modern synthetic methodologies where speed and efficiency are crucial (Lin, Wu, Huang, & Yang, 2012).

Fluorescent Derivatives

The role of 3-Bromoisoquinolin-1-amine in creating fluorescent derivatives has been studied. Balog, Riedl, Hajos, Miskolczy, and Biczók (2011) conducted transformations of 3-amino and 3-hydroxyisoquinolines to produce new fluorescent derivatives, indicating its potential in the development of fluorescence-based applications and materials (Balog, Riedl, Hajos, Miskolczy, & Biczók, 2011).

Safety and Hazards

特性

IUPAC Name |

3-bromoisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGHICQGSSFEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoisoquinolin-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)